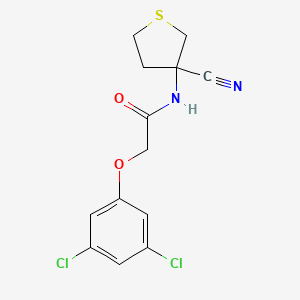
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C13H12Cl2N2O2S and its molecular weight is 331.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide is a compound of interest in various biological and pharmacological studies. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H10Cl2N2O2S
- Molecular Weight : 305.19 g/mol
- CAS Number : Not specified in the search results but can be referenced in chemical databases.
This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The compound is believed to act as an herbicide by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to other phenoxyacetic acid derivatives that disrupt normal plant growth processes.
Herbicidal Efficacy
The compound has been evaluated for its herbicidal properties, particularly against resistant weed species. Its efficacy is often compared to established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). The following table summarizes key findings from various studies assessing the herbicidal activity of this compound:
| Compound Name | Type | GR50 (g ai ha−1) | Resistance Ratio |
|---|---|---|---|
| This compound | Phenoxyacetic derivative | 4.5 | 1.8 |
| 2,4-D | Phenoxycarboxylate | 3.9 | 19.2 |
| Dicamba | Benzoate | 16.5 | 169 |
GR50 represents the rate required to reduce growth by 50%.
Toxicological Profile
Research indicates that while this compound is effective as a herbicide, its toxicological profile must be carefully assessed. Studies on related compounds suggest potential risks including:
- Acute Toxicity : Low to moderate toxicity observed in laboratory animals.
- Chronic Exposure : Long-term exposure may lead to organ-specific toxicity, particularly affecting the liver and kidneys.
Case Studies
- Field Trials : A series of field trials conducted on various crops demonstrated that this compound effectively controlled weed populations without significant phytotoxicity to the crops themselves.
- Laboratory Studies : In vitro assays indicated that this compound could inhibit the growth of certain resistant weed species at concentrations lower than those required for traditional herbicides.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(3,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-9-3-10(15)5-11(4-9)19-6-12(18)17-13(7-16)1-2-20-8-13/h3-5H,1-2,6,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOJZDPQTVOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













